molecular formula C25H23NO8 B11140712 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11140712
M. Wt: 465.5 g/mol
InChI Key: HMVKVBPYMYUUOI-UHFFFAOYSA-N
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Description

    3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate: is an organic compound with the molecular formula .

  • It is also known by other names, including Methyl 3,4,5-trimethoxybenzoate .
  • The compound appears as white to gray-white crystalline powder.
  • Key properties:
  • Preparation Methods

  • Chemical Reactions Analysis

      3,4,5-Trimethoxybenzoic acid methyl ester: can undergo various reactions:

    • Common reagents include sodium hydroxide , acid catalysts , and nucleophiles.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Pharmaceutical Intermediates: It serves as a key intermediate for drugs like and .

      Chemical Research: Used in synthetic chemistry for various purposes.

      Biological Studies: Investigated for potential biological activities.

      Industry: May find applications in specialty chemicals

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not readily available in the literature.
    • Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, you can explore related benzoxazoles and compare their structures and properties.

    Remember that this compound’s applications and mechanisms are still areas of ongoing research, and additional studies may reveal more insights.

    Properties

    Molecular Formula

    C25H23NO8

    Molecular Weight

    465.5 g/mol

    IUPAC Name

    [3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate

    InChI

    InChI=1S/C25H23NO8/c1-28-16-6-5-7-17(12-16)32-14-20-19-9-8-18(13-21(19)34-26-20)33-25(27)15-10-22(29-2)24(31-4)23(11-15)30-3/h5-13H,14H2,1-4H3

    InChI Key

    HMVKVBPYMYUUOI-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC

    Origin of Product

    United States

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